4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine
Description
4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a fused triazolopyridazine core modified with a 3-methyl substituent and a morpholine ring functionalized with a pyrrolidine-1-carbonyl group. This structure combines aromatic and aliphatic heterocycles, which are critical for its physicochemical properties and biological interactions.
Propriétés
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-11-16-17-13-4-5-14(18-21(11)13)20-8-9-23-12(10-20)15(22)19-6-2-3-7-19/h4-5,12H,2-3,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJKQYXXHKYXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCOC(C3)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Given the wide range of pharmacological activities associated with similar compounds, it is likely that multiple biochemical pathways are affected.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds, suggesting that these properties could be predicted for the compound .
Result of Action
Similar compounds have been reported to exhibit a range of pharmacological effects, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These effects suggest that the compound may have a broad impact on cellular function.
Activité Biologique
The compound 4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine is a novel derivative in the class of triazolo-pyridazine compounds. This article delves into its biological activities, particularly its potential as an anti-cancer agent and its mechanism of action against various cancer cell lines.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazolo-pyridazine moiety and a morpholine ring. Its chemical formula is with a molecular weight of approximately 246.32 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₆ |
| Molecular Weight | 246.32 g/mol |
| IUPAC Name | 4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine |
Anti-Cancer Activity
Recent studies have investigated the anti-cancer properties of triazolo-pyridazine derivatives, including the compound in focus. The compound has demonstrated significant cytotoxic effects against several cancer cell lines:
- A549 (Lung Cancer)
- MCF-7 (Breast Cancer)
- HeLa (Cervical Cancer)
In vitro assays reveal that the compound exhibits IC50 values in the low micromolar range against these cell lines. For instance, the compound showed an IC50 of approximately 1.06 ± 0.16 μM against A549 cells and 1.23 ± 0.18 μM against MCF-7 cells .
The mechanism by which this compound exerts its anti-cancer effects appears to involve the inhibition of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. The compound's ability to inhibit c-Met kinase has been confirmed through various assays:
- Cell Cycle Analysis : Indicated that treated cells experienced G0/G1 phase arrest.
- Apoptosis Assays : Demonstrated increased late apoptosis in treated cancer cells.
Case Studies
Several studies have highlighted the efficacy of similar triazolo-pyridazine derivatives:
- Study on Compound 12e : This derivative exhibited significant cytotoxicity against A549 and MCF-7 with IC50 values of 1.06 ± 0.16 μM and 1.23 ± 0.18 μM respectively, alongside potent c-Met inhibition .
- Comparative Analysis : In a comparative study involving multiple derivatives, compounds with structural similarities to our focus compound showed varying degrees of cytotoxicity and kinase inhibition, underscoring the importance of structural optimization for enhanced biological activity .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogues and their properties are summarized below:
Key Observations:
- Substituent Effects : The target compound’s morpholine-pyrrolidine moiety likely enhances solubility compared to AZD5153’s methoxy-piperidine group, which may improve bioavailability .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
